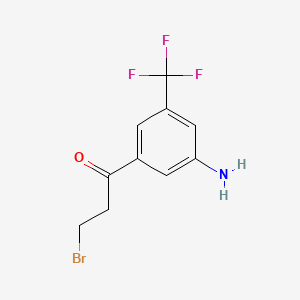
1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-(trifluoromethyl)benzene and 3-bromopropanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., a Lewis acid like aluminum chloride).
Reaction Mechanism: The reaction proceeds through electrophilic aromatic substitution, where the bromopropanone moiety is introduced to the aromatic ring of 3-amino-5-(trifluoromethyl)benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can participate in covalent bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-trifluoromethylphenol: Similar structure but lacks the bromopropanone moiety.
3-Amino-5-trifluoromethylbenzaldehyde: Contains an aldehyde group instead of the bromopropanone moiety.
3-Amino-5-trifluoromethylbenzoic acid: Contains a carboxylic acid group instead of the bromopropanone moiety.
Uniqueness
1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of both the trifluoromethyl group and the bromopropanone moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9BrF3NO |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-[3-amino-5-(trifluoromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO/c11-2-1-9(16)6-3-7(10(12,13)14)5-8(15)4-6/h3-5H,1-2,15H2 |
InChI Key |
DARPAPPGNYSVQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















